molecular formula C19H13ClN6O B12210424 3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol CAS No. 5272-05-9

3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

Cat. No.: B12210424
CAS No.: 5272-05-9
M. Wt: 376.8 g/mol
InChI Key: SFQVCKDLEBKALE-UHFFFAOYSA-N
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Description

3-[7-(3-Chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core. The molecule is substituted at position 7 with a 3-chloro-4-methylphenyl group and at position 2/3 with a phenol moiety. Such derivatives are frequently explored as kinase inhibitors or adenosine receptor antagonists due to their ability to interact with key enzymatic or receptor-binding sites .

Properties

CAS No.

5272-05-9

Molecular Formula

C19H13ClN6O

Molecular Weight

376.8 g/mol

IUPAC Name

3-[10-(3-chloro-4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

InChI

InChI=1S/C19H13ClN6O/c1-11-5-6-13(8-16(11)20)26-18-15(9-22-26)19-23-17(24-25(19)10-21-18)12-3-2-4-14(27)7-12/h2-10,27H,1H3

InChI Key

SFQVCKDLEBKALE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=CC=C5)O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol involves multiple steps, starting from the appropriate substituted phenylhydrazine and aldehyde. The synthetic route typically includes the formation of the pyrazole ring followed by the construction of the triazolo[1,5-c]pyrimidine scaffold. Reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds in the pyrazolo[4,3-e][1,2,4]triazolo class exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. By blocking these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
  • Case Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values indicating potent activity .

Anti-inflammatory Properties

The pyrazolo-triazolo derivatives have been recognized for their anti-inflammatory effects:

  • Research Findings : Studies have shown that these compounds can reduce inflammation markers and exhibit significant inhibition in models of inflammatory diseases .
  • Biological Activity : The presence of the chloro and methyl groups enhances the reactivity of the compound, potentially increasing its efficacy against inflammatory pathways .

Antiviral Potential

Emerging data suggest that this compound may also possess antiviral properties:

  • Mechanism : Similar compounds have been noted to exhibit activity against viral replication by interfering with viral enzymes or host cell mechanisms .
  • Clinical Relevance : There is ongoing research to explore the full antiviral potential of pyrazolo-triazolo derivatives in treating viral infections.

Comparative Analysis of Related Compounds

Compound NameStructure TypeNotable Activity
3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidinePyrazolo-triazolopyrimidineAnticancer activity
Pyrazolo[3,4-d]pyrimidine derivativesPyrazolopyrimidineCDK inhibition
5-amino-pyrazolo[1,5-a]pyrimidinesPyrazolopyrimidineAntiviral properties

Synthesis and Development

The synthesis of 3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol typically involves multi-step organic reactions. These include cyclization processes under controlled conditions to yield the desired heterocyclic structure .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Receptor Binding: The target compound’s phenol group may enhance interactions with polar residues in kinase active sites, contrasting with Preladenant’s furan and piperazine groups, which optimize adenosine A2A receptor antagonism . Chloro and methyl groups at position 7 (as in the target and compound 5g) improve membrane permeability but may reduce solubility compared to methoxy or hydroxy groups .

Biological Activity Trends: Pyrazolo-triazolo-pyrimidines with arylpiperazine chains (e.g., Preladenant) exhibit high selectivity for adenosine receptors, while phenol-substituted derivatives (like the target) are more likely to target kinases or apoptosis pathways . Anticancer activity in similar compounds (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines) correlates with electron-withdrawing substituents (e.g., chloro), which enhance cytotoxicity by stabilizing DNA interactions .

Synthetic Challenges: Introducing phenolic groups requires careful protection-deprotection strategies to avoid side reactions, unlike methyl or furan substituents, which are more straightforward to incorporate .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound LogP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors Reference
Target Compound ~3.2 ~0.05 (aqueous) 1 (phenol -OH)
Preladenant ~2.8 ~0.1 1 (amine)
5g ~4.1 <0.01 0
7-(4-Methylphenyl)-3-(tetrahydro-2-furanyl) ~2.5 ~0.2 0
  • The target’s phenol group improves aqueous solubility compared to non-polar analogs like 5g but reduces it relative to tetrahydrofuran-substituted derivatives .
  • Higher LogP values in chloro-substituted compounds (e.g., 5g) suggest enhanced blood-brain barrier permeability, which is advantageous for CNS-targeting agents .

Biological Activity

3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex organic compound known for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to a class of heterocyclic compounds that have been extensively studied for their medicinal properties.

  • Molecular Formula : C19H13ClN6O
  • CAS Number : 5272-05-9
  • Molecular Weight : 376.7991 g/mol
  • Structure : The compound features a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with a chloro and methyl group on the phenyl ring.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is hypothesized that it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Biological Activity Overview

Recent studies have highlighted several key areas regarding the biological activity of this compound:

Anticancer Activity

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
  • Findings : The compound exhibited potent cytotoxicity with varying degrees of potency across different cell lines. Notably, it acted as a dual inhibitor of EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM. In particular, one analog (compound 5i) demonstrated significant tumor growth inhibition in MCF-7 models and induced apoptosis while suppressing cell migration and disrupting the cell cycle .

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. Variations in substituents on the pyrazolo and pyrimidine rings can significantly influence potency and selectivity against cancer targets. Molecular docking studies further elucidated the binding interactions between the compound and its targets .

Comparative Analysis with Similar Compounds

CompoundActivityIC50 (µM)Target
Compound 5iAnticancer0.3EGFR/VGFR2
Compound AAntiproliferative12EGFR
Compound BCytotoxic8VGFR2

This table summarizes the comparative efficacy of related compounds highlighting the unique position of this compound in terms of potency against cancer cell lines.

Case Studies

In a recent study published in Nature Reviews Cancer, researchers synthesized various aryl analogs based on the pyrazolo[4,3-e][1,2,4]triazolo scaffold. Among these compounds, some showed remarkable anticancer properties with low resistance rates observed in vitro .

Another investigation focused on the effects of this compound on specific cancer pathways. The results indicated that it could effectively inhibit key signaling pathways involved in tumor progression .

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